4,6-Dihydroxyisophthalic acid
Overview
Description
16,16-dimethyl Prostaglandin A1 is a synthetic analog of prostaglandin A1, characterized by the addition of two methyl groups at the 16th position. This modification enhances its stability and resistance to metabolic degradation. Prostaglandins are lipid compounds that perform various physiological functions, including the regulation of inflammation, blood flow, and the formation of blood clots.
Mechanism of Action
Target of Action
4,6-Dihydroxyisophthalic acid, also known as TDA (Terephthalic Dihydroxy Acid), is an organic compound It’s known that the compound’s hydroxyl groups have acidic properties and can participate in esterification and acylation reactions .
Mode of Action
The mode of action of this compound is primarily through its hydroxyl groups. These groups have acidic properties, allowing the compound to participate in esterification and acylation reactions . This means that the compound can react with alcohols to form esters and with amines or ammonia to form amides, altering the properties of these molecules.
Pharmacokinetics
It’s known that the compound is soluble in water, alcohols, and ester solvents, but insoluble in non-polar solvents . This solubility profile suggests that it could be well-absorbed in the body and distributed to various tissues where it can exert its effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in different solvents suggests that the presence of these solvents in the environment could influence its action, efficacy, and stability . Furthermore, it should be stored in an inert atmosphere at room temperature , indicating that exposure to certain environmental conditions could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,16-dimethyl Prostaglandin A1 typically involves the following steps:
Starting Material: The synthesis begins with a prostaglandin precursor.
Methylation: The 16th position of the prostaglandin precursor is methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Oxidation and Reduction: The compound undergoes oxidation and reduction reactions to introduce the necessary functional groups and achieve the desired stereochemistry.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of 16,16-dimethyl Prostaglandin A1 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Equipment: Automated reactors and purification systems are employed to enhance efficiency and consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
16,16-dimethyl Prostaglandin A1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Solvents: Reactions are typically carried out in solvents like dichloromethane, ethanol, or acetonitrile.
Major Products Formed
Scientific Research Applications
16,16-dimethyl Prostaglandin A1 has a wide range of scientific research applications:
Chemistry: It is used to study the synthesis and reactivity of prostaglandin analogs.
Biology: The compound is employed in research on cellular signaling pathways and the regulation of physiological processes.
Medicine: It has potential therapeutic applications in treating conditions such as inflammation, viral infections, and cancer
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
16,16-dimethyl Prostaglandin A1 is unique due to its enhanced stability and resistance to metabolic degradation. Similar compounds include:
Prostaglandin A1: The parent compound, less stable and more susceptible to metabolic breakdown.
16,16-dimethyl Prostaglandin E1: Another analog with similar modifications, used for different therapeutic applications.
16,16-dimethyl Prostaglandin F2α: A related compound with distinct physiological effects.
These comparisons highlight the unique properties of 16,16-dimethyl Prostaglandin A1, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4,6-dihydroxybenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGVIIXFGJCRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467841 | |
Record name | 4,6-Dihydroxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19829-74-4 | |
Record name | 4,6-Dihydroxyisophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19829-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dihydroxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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